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Compound of Interest

Compound Name: BIA 10-2474

Cat. No.: B606104

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data for BIA 10-
2474, an experimental fatty acid amide hydrolase (FAAH) inhibitor. The information is compiled
from publicly available scientific literature and regulatory reports, focusing on quantitative data,
experimental methodologies, and key biological pathways. This document is intended for an
audience of researchers, scientists, and drug development professionals.

Introduction

BIA 10-2474 was developed as a long-acting inhibitor of fatty acid amide hydrolase (FAAH), an
enzyme responsible for the degradation of endocannabinoids like anandamide.[1] By inhibiting
FAAH, BIA 10-2474 increases anandamide levels, which was hypothesized to produce
therapeutic effects for a range of conditions including anxiety, pain, and neurodegenerative
diseases.[1] However, a Phase | clinical trial in 2016 resulted in severe adverse neurological
events, including one fatality, leading to the termination of its development.[1][2] Understanding
the preclinical data is crucial for elucidating the potential mechanisms of toxicity and informing
future drug development.

Mechanism of Action

BIA 10-2474 is a potent, irreversible inhibitor of FAAH.[3][4] It forms a covalent bond with a
serine residue in the active site of the FAAH enzyme, leading to its inactivation.[5] This
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inhibition is time-dependent and results in a sustained elevation of anandamide and other fatty
acid amides.[1][4]

Below is a diagram illustrating the proposed signaling pathway.
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Figure 1: Simplified signaling pathway of FAAH inhibition by BIA 10-2474.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from various preclinical studies.

Table 1: In Vi | In Vivo EAAH Inhibiti

Potency

Species Assay Type Tissue/System Reference(s
- s v (EDs0lICs0) (s)
COS cells 10-fold less
Human In situ expressing potent than PF- [6]
hFAAH 04457845
Mouse In vivo Brain 13.5 pg/kg [61[7]
Mouse In vivo Liver 6.2 png/kg [6][7]
Rat In vitro Brain 1.1-1.7 uM [8]
] Various brain 50 - 70 mg/kg
Rat Ex vivo ] ] 9]
regions @i.p.)
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Table 2: Off.T Serine Hydrol hibit

. Concentration/Dos
Enzyme Species o Reference(s)
e for Inhibition

Detected at 10 uM

ABHD6 Mouse [10]
and 50 uM
Inhibited at
Carboxylesterases N ]
Not specified concentrations that [2]
(CES) o
inhibit FAAH
ABHD11, PNPLAG, At higher exposure
PLA2G15, PLA2G6, Rat levels (e.g., 100 [2][6]117]
AlIG1 mg/kg for 28 days)
Lysosomal 30 mg/kg after 28
y. Rat 9 [2]
thioesterase days

Table 3: Summary of Toxicology Findings in Animal
Models
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Species Study Duration Key Findings NOAEL Reference(s)
CNS effects
(common in
rodents), Not explicitly

Rat Up to 26 weeks alterations in stated in search [2][11]
autonomic results

nervous system
at high doses.

Not explicitly
Mouse Not specified CNS effects. stated in search [11]
results
Possible
pulmonary
toxicity at very Not explicitly
Dog 13 weeks high doses; lung stated in search [1][12]
lesions in 2 results
animals at the
highest dose.
Medulla
oblongata
damage at high o
Not explicitly
Cynomolgus » doses (100 i
Not specified stated in search [1][5]
Monkey mg/kg/24h);
results

some deaths and
euthanasias

reported.

Table 4: Reproductive and Developmental Toxicology
(Rat & Rabbit)
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. Key Findings
Species Study Type . NOAEL Reference(s)
at High Doses
Reduced sperm
count from 50
N mg/kg, no major Parental fertility:
Rat Fertility (Male) ) [13]
changes in 50 mg/kg/day
fertility up to 100
mg/kg.
Increased pre- o
) ) Not explicitly
= implantation loss _
Rat Fertility (Female) stated in search [13]
at 50 and 100
results
mg/kg.
Maternal toxicity
(reduced food
consumption,
] Maternal: 25
weight loss),
Embryo-fetal _ mg/kg/day;
Rat increased post- [13]
Development ) ) Developmental:
implantation loss,
25 mg/kg/day
reduced fetal
body weight at
75 mg/kg/day.
Maternal toxicity,
no effects on
) Embryo-fetal ) ) Developmental:
Rabbit post-implantation [13]
Development 75 mg/kg/day
loss or fetal body
weights.
Maternal: 6
mg/kg/day; F1
Pre- and Post- Viability/Growth
Rat natal - & [13]
Development Parental/Reprod
uctive: 20
mg/kg/day
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Experimental Protocols

Detailed experimental protocols were not fully available in the public domain. However, based
on the provided information, the general methodologies are outlined below.

FAAH Inhibition Assays

« In Vitro/In Situ: Typically involves incubating the test compound (BIA 10-2474) with a source
of FAAH enzyme (e.g., rat brain homogenates, or cells engineered to express human FAAH
like COS cells).[6] The activity of FAAH is then measured, often using a substrate that
releases a fluorescent or radioactive product upon cleavage. The concentration of the
inhibitor required to reduce enzyme activity by 50% (ICso) is determined.

 In Vivo/Ex Vivo: Animals are administered BIA 10-2474 orally or via injection.[6][9] After a
specified time, tissues (e.g., brain, liver) are collected, and the remaining FAAH activity is
measured as described above. The dose required to reduce FAAH activity by 50% (EDso) is

then calculated.

The workflow for a typical in vivo FAAH inhibition study is depicted below.
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Figure 2: Generalized workflow for an in vivo FAAH inhibition experiment.

Toxicology Studies

Regulatory toxicology studies were conducted in compliance with national and international
standards.[2][11] These studies involved administering single or multiple ascending doses of
BIA 10-2474 to various animal species (mice, rats, dogs, and monkeys) over different durations
(from days to months).[5] Key endpoints evaluated included:

¢ Clinical Observations: Monitoring for any changes in health, behavior, and appearance.

o Body Weight and Food Consumption: Regular measurements to assess general health.
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o Hematology and Clinical Chemistry: Analysis of blood samples to evaluate organ function
and identify any abnormalities.

o Gross Pathology and Histopathology: Macroscopic and microscopic examination of organs
and tissues after necropsy to identify any treatment-related changes.

Activity-Based Protein Profiling (ABPP) for Selectivity

To assess the selectivity of BIA 10-2474, competitive activity-based protein profiling (ABPP)
was used.[10][14] This technique employs chemical probes that covalently bind to the active
sites of entire enzyme families (in this case, serine hydrolases). By pre-incubating a proteome
(e.g., from mouse brain) with BIA 10-2474 before adding the probe, researchers can identify
which enzymes are targeted by the inhibitor by observing a decrease in probe labeling.[10]

Discussion and Conclusion

The preclinical data for BIA 10-2474 demonstrates its potent in vivo inhibition of FAAH.
However, the data also reveals several points of concern that may have contributed to the
tragic outcome of the Phase | clinical trial.

o Off-Target Activity: BIA 10-2474 was found to inhibit several other serine hydrolases,
particularly at higher concentrations.[2][6][7][14] This lack of selectivity could have led to
unintended biological consequences.

» Non-Linear Pharmacokinetics: Evidence suggests that BIA 10-2474 exhibited non-linear
pharmacokinetics at higher doses, indicating that elimination pathways may have become
saturated, leading to drug accumulation.[1][12]

o Toxicity Signals in Animal Studies: While initial reports suggested a clean toxicology profile,
subsequent investigations revealed concerning findings, including deaths and organ damage
in dogs and monkeys at high doses.[1][5]

In conclusion, while BIA 10-2474 was an effective FAAH inhibitor, its preclinical profile was
marked by a lack of selectivity and concerning toxicological signals at higher exposures. The
unfortunate events of the clinical trial underscore the critical importance of thorough preclinical
characterization, including comprehensive selectivity profiling and careful dose-escalation
strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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